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Introduction
Pinolenic acid, a polyunsaturated fatty acid found uniquely in pine nuts, has garnered

significant scientific interest for its potential role in appetite regulation and weight management.

[1][2] This technical guide provides an in-depth analysis of the physiological effects of

pinolenic acid methyl ester on key appetite-regulating hormones, primarily cholecystokinin

(CCK) and glucagon-like peptide-1 (GLP-1).[1][3] It summarizes quantitative data from key

clinical and preclinical trials, details the experimental protocols used in these studies, and

visualizes the proposed signaling pathways and experimental workflows. This document is

intended to serve as a comprehensive resource for researchers, scientists, and professionals in

the field of drug development who are exploring the therapeutic potential of pinolenic acid and

its derivatives.

The global prevalence of obesity has driven research into novel strategies for appetite

modulation. Gut hormones, released from enteroendocrine cells in response to nutrient

ingestion, are pivotal in the complex signaling network that governs hunger and satiety.[4]

Among these, CCK and GLP-1 are key mediators of satiation.[1][5] Pinolenic acid has emerged

as a promising natural compound capable of stimulating the release of these anorexigenic

hormones, thereby potentially reducing food intake and promoting a feeling of fullness.[1][2]

Core Mechanism of Action
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Pinolenic acid is believed to exert its appetite-suppressing effects primarily through the

activation of free fatty acid receptors (FFARs) expressed on the surface of enteroendocrine

cells in the small intestine—I-cells for CCK and L-cells for GLP-1.[1] Specifically, pinolenic acid

has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as

GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).[6][7]

Activation of these G-protein coupled receptors by pinolenic acid initiates a downstream

signaling cascade. This involves the activation of phospholipase C (PLC), leading to an

increase in intracellular calcium concentrations.[8][9] This rise in intracellular calcium is a

critical step that triggers the secretion of the satiety hormones CCK and GLP-1 from their

respective enteroendocrine cells.[10][11] These hormones then act on the central nervous

system to induce feelings of fullness and reduce the desire to eat.[3][4]

Quantitative Data from Key Studies
The following tables summarize the key quantitative findings from in vitro, animal, and human

studies investigating the effects of pinolenic acid and Korean pine nut oil on satiety hormones

and appetite.

Table 1: In Vitro Studies on CCK Release

Cell Line Treatment Concentration Result Reference

STC-1
Korean pine nut

FFA
50 µM

493 pg/ml CCK-8

release
[12]

STC-1 Control -
46 pg/ml CCK-8

release
[12]

Table 2: Human Clinical Trials on Satiety Hormones and Appetite
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Study
Population

Intervention Dosage Key Findings Reference

18 overweight

women

PinnoThin™

(Korean pine nut

oil)

3 g

Significant

increase in CCK

and GLP-1 over

4 hours

(p<0.0001).

"Desire to eat"

and "prospective

food intake" were

29% and 36%

lower than

placebo,

respectively.

[4]

Post-

menopausal

overweight

women

Korean pine nut

FFA
3 g

60% higher total

plasma CCK-8

and 25% higher

GLP-1 compared

to placebo over 4

hours.

"Prospective

food intake" was

36% lower.

[12]

Post-

menopausal

overweight

women

Korean pine nut

TG
3 g

22% higher total

plasma CCK-8

compared to

placebo over 4

hours.

[12]

42 overweight

female

volunteers

PinnoThin™ FFA 2 g

9% reduction in

ad-libitum food

intake 30

minutes after

dosing compared

to placebo.

[13]
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Healthy,

overweight/obes

e subjects

Hydrolyzed pine

nut oil (PNO-

FFA)

6 g

Markedly

increased GLP-1

levels and

attenuated

ghrelin levels

during the last 2

hours of an

OGTT. Increased

satiety and

fullness.

[14]

Table 3: Animal Studies on Body Composition and Gene Expression

Animal Model Diet Duration Key Findings Reference

C57BL/6 mice

High-fat diet with

10% kcal from

Korean PNO

12 weeks

18% less fat

accumulation

compared to

control.

Downregulated

jejunal Cd36 and

epididymal Lpl

mRNA

expression.

[15][16][17]

C57BL/6 mice

Control diet with

10% kcal from

Korean PNO

12 weeks

30% less fat

accumulation

compared to

control.

[15][16][17]

Detailed Experimental Protocols
In Vitro CCK Release Assay (Pasman et al., 2008)

Cell Line: STC-1, a murine enteroendocrine cell line known to secrete CCK.
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Treatment: Korean pine nut free fatty acids (FFA) were compared to other dietary fatty acids

and a control.

Concentration: 50 µM.

Methodology: STC-1 cells were cultured and then incubated with the different fatty acid

preparations. The supernatant was collected to measure the concentration of secreted CCK-

8.

Analysis: CCK-8 levels were quantified, likely using an enzyme-linked immunosorbent assay

(ELISA) or radioimmunoassay (RIA).[12]

Human Clinical Trial for Satiety Hormones (Causey et al.,
2006 & Pasman et al., 2008)

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.[4][5]

Participants: Overweight women (BMI 25-30 kg/m ³).[4]

Intervention: Participants received either 3 grams of active ingredient (Korean pine nut oil or

its free fatty acid form) or an olive oil placebo in gel capsules.[4]

Procedure: Capsules were administered immediately before a standardized carbohydrate

test meal. Blood samples were collected at baseline and at regular intervals (0, 30, 60, 90,

120, 180, and 240 minutes) post-supplementation.[4]

Hormone Analysis: Plasma levels of CCK, GLP-1, PYY, and ghrelin were measured. For

CCK and GLP-1, blood was collected in tubes containing EDTA and a dipeptidyl peptidase-4

(DPP-4) inhibitor to prevent peptide degradation.[18]

Subjective Appetite Assessment: Visual Analogue Scales (VAS) were used to record

subjective feelings of "desire to eat" and "prospective food intake" at each time point.[4][18]

Animal Study on Body Fat Accumulation (Jo et al., 2022)
Animal Model: Five-week-old male C57BL/6 mice.[15][16][17]
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Diets: Mice were fed either a control diet (10% kcal fat) or a high-fat diet (45% kcal fat) for 12

weeks. The fat source was either Korean pine nut oil (PNO) or soybean oil (SBO).[15][16]

[17]

Measurements: Body weight and food intake were monitored. At the end of the study, fat

pads were dissected and weighed.

Gene Expression Analysis: Messenger RNA (mRNA) expression of genes related to

intestinal lipid absorption (e.g., Cd36) and adipose lipid metabolism (e.g., Lpl) were

measured in the jejunum and epididymal adipose tissue, respectively, using quantitative real-

time PCR (qPCR).[15][16][17]
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Caption: Signaling pathway of pinolenic acid in enteroendocrine cells.
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Caption: Workflow for a human clinical trial on appetite suppression.
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Pinolenic acid methyl ester demonstrates a clear physiological effect on the release of the

key appetite-regulating hormones CCK and GLP-1.[1][3] The existing body of research

provides a strong foundation for its potential application in weight management.[6] This

technical guide has summarized the key quantitative data, detailed the experimental protocols

of seminal studies, and visualized the underlying signaling pathways to provide a

comprehensive resource for the scientific community. While the evidence is promising, it is

important to note that many of the initial studies were small in scale and of short duration.[2]

Further large-scale, long-term, and independent clinical trials are warranted to fully elucidate

the efficacy and therapeutic potential of this unique fatty acid in diverse populations.[2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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